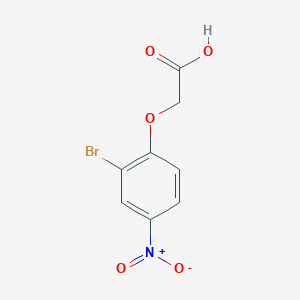
2-Bromo-4-nitrophenoxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-nitrophenoxyacetic acid is an organic compound with the molecular formula C8H6BrNO5 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitrophenoxyacetic acid typically involves the bromination and nitration of phenoxyacetic acid. One common method includes the bromination of phenoxyacetic acid using bromine in the presence of a catalyst, followed by nitration with nitric acid under controlled conditions . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-Bromo-4-nitrophenoxyacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxyacetic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reducing nitro groups.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxyacetic acids.
Reduction Reactions: The major product is 2-Bromo-4-aminophenoxyacetic acid.
Oxidation Reactions: Products include carboxylic acids and aldehydes derived from the phenoxyacetic acid moiety.
科学的研究の応用
2-Bromo-4-nitrophenoxyacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-4-nitrophenoxyacetic acid involves its interaction with specific molecular targets. The bromine and nitro groups on the phenyl ring can participate in various biochemical pathways, influencing enzyme activity and protein function. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .
類似化合物との比較
Similar Compounds
2-Bromo-4-nitrobenzoic acid: Similar in structure but with a carboxylic acid group directly attached to the phenyl ring.
2-Bromo-4-nitrophenol: Similar but lacks the acetic acid moiety.
4-Nitrophenoxyacetic acid: Similar but without the bromine substitution.
Uniqueness
2-Bromo-4-nitrophenoxyacetic acid is unique due to the presence of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c9-6-3-5(10(13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVFSPBETIYFKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














